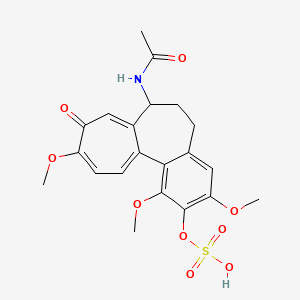

2-DemethylColchicine2-O-Sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La colchicine et ses dérivés ont été largement étudiés pour leurs propriétés pharmacologiques, en particulier leurs effets anti-inflammatoires et anti-mitotiques . La modification de la colchicine pour former la 2-Déméthylcolchicine 2-O-Sulfate vise à améliorer son potentiel thérapeutique tout en réduisant la toxicité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

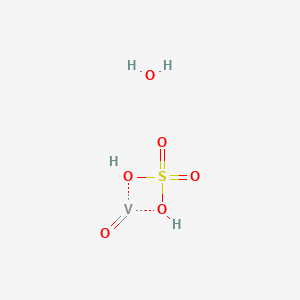

La synthèse de la 2-Déméthylcolchicine 2-O-Sulfate implique généralement la transformation microbienne de la colchicine. Streptomyces griseus ATCC 13273 a été identifié comme un micro-organisme efficace pour cette transformation. Le processus implique l'incubation de la colchicine avec Streptomyces griseus, ce qui entraîne une déméthylation régiosélective en position C-2 pour former la 2-Déméthylcolchicine . La sulfation subséquente en position 2-O peut être réalisée en utilisant un complexe de trioxyde de soufre-pyridine dans un solvant approprié.

Méthodes de production industrielle

La production industrielle de la 2-Déméthylcolchicine 2-O-Sulfate suivrait probablement une voie de transformation microbienne similaire, mise à l'échelle pour accueillir des volumes plus importants. L'utilisation de bioréacteurs pour cultiver Streptomyces griseus et optimiser des conditions telles que le pH, la température et l'apport en nutriments serait essentielle pour une production efficace. L'étape de sulfation serait intégrée dans la ligne de production, assurant un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Déméthylcolchicine 2-O-Sulfate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfate, où des nucléophiles tels que des amines ou des thiols peuvent remplacer la fraction sulfate.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Thiol d'ammonium en solution aqueuse.

Principaux produits formés

Oxydation : Formation de dérivés oxydés avec des changements potentiels dans l'activité pharmacologique.

Réduction : Formation de dérivés réduits, modifiant potentiellement la bioactivité du composé.

Substitution : Formation de dérivés substitués avec des groupes fonctionnels variés, améliorant la polyvalence du composé dans différentes applications.

Applications de la recherche scientifique

La 2-Déméthylcolchicine 2-O-Sulfate a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour étudier les mécanismes de réaction et développer de nouvelles voies de synthèse.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier ses effets sur la division cellulaire et la dynamique des microtubules.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, du cancer et des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme outil biochimique dans la recherche en protéomique.

Mécanisme d'action

Le mécanisme d'action de la 2-Déméthylcolchicine 2-O-Sulfate est similaire à celui de la colchicine. Il interfère avec l'assemblage intracellulaire du complexe inflammasome dans les neutrophiles et les monocytes, qui médiatise l'activation de l'interleukine-1β, un médiateur inflammatoire . De plus, il se lie à la tubuline, inhibant la polymérisation des microtubules et perturbant la division cellulaire, ce qui est crucial pour ses effets anti-mitotiques.

Applications De Recherche Scientifique

2-DemethylColchicine2-O-Sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

Biology: Employed in cell biology research to investigate its effects on cell division and microtubule dynamics.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in proteomics research.

Mécanisme D'action

The mechanism of action of 2-DemethylColchicine2-O-Sulfate is similar to that of colchicine. It interferes with the intracellular assembly of the inflammasome complex in neutrophils and monocytes, which mediates the activation of interleukin-1β, an inflammatory mediator . Additionally, it binds to tubulin, inhibiting microtubule polymerization and disrupting cell division, which is crucial for its anti-mitotic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Colchicine : Le composé parent, connu pour ses propriétés anti-inflammatoires et anti-mitotiques.

3-Déméthylcolchicine : Un autre dérivé avec une déméthylation en position C-3, présentant des activités pharmacologiques similaires.

Sulfate de colchicine : Un dérivé sulfate de la colchicine, utilisé dans des applications thérapeutiques similaires.

Unicité

La 2-Déméthylcolchicine 2-O-Sulfate se distingue par sa modification spécifique en position C-2 et sa sulfation en position 2-O, ce qui peut améliorer son potentiel thérapeutique tout en réduisant la toxicité par rapport à son composé parent .

Propriétés

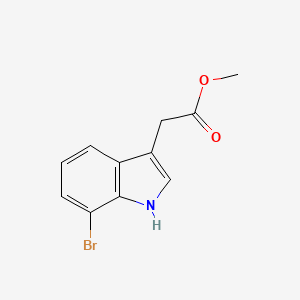

Formule moléculaire |

C21H23NO9S |

|---|---|

Poids moléculaire |

465.5 g/mol |

Nom IUPAC |

(7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl) hydrogen sulfate |

InChI |

InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27) |

Clé InChI |

WOOCBMNRNKYWSA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)

![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)

![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)